molecular formula C7H3Cl2FO2 B13253136 4-Chloro-3-fluorophenyl chloroformate

4-Chloro-3-fluorophenyl chloroformate

Cat. No.: B13253136
M. Wt: 209.00 g/mol
InChI Key: VKHOCNZZIIBARS-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenyl chloroformate (CAS: Not explicitly provided in evidence) is a substituted phenyl chloroformate with dual halogen substituents (Cl at the 4-position and F at the 3-position of the phenyl ring). Chloroformates (ROCOCl) are reactive esters widely used in organic synthesis for introducing carbonate or carbamate groups, as well as in peptide coupling and polymer chemistry. The presence of electron-withdrawing halogens on the phenyl ring enhances the electrophilicity of the carbonyl carbon, increasing its reactivity toward nucleophiles compared to unsubstituted phenyl chloroformates .

Properties

Molecular Formula

C7H3Cl2FO2

Molecular Weight

209.00 g/mol

IUPAC Name

(4-chloro-3-fluorophenyl) carbonochloridate

InChI

InChI=1S/C7H3Cl2FO2/c8-5-2-1-4(3-6(5)10)12-7(9)11/h1-3H

InChI Key

VKHOCNZZIIBARS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(=O)Cl)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluorophenyl chloroformate typically involves the reaction of 4-chloro-3-fluorophenol with phosgene (COCl2). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chloro-3-fluorophenol+Phosgene4-Chloro-3-fluorophenyl chloroformate+HCl\text{4-Chloro-3-fluorophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Chloro-3-fluorophenol+Phosgene→4-Chloro-3-fluorophenyl chloroformate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluorophenyl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: Reacts with water to form 4-chloro-3-fluorophenol and carbon dioxide.

Common Reagents and Conditions:

    Amines: Reaction with amines in the presence of a base forms carbamates.

    Alcohols: Reaction with alcohols in the presence of a base forms carbonates.

    Thiols: Reaction with thiols forms thiocarbonates.

Major Products Formed:

Scientific Research Applications

4-Chloro-3-fluorophenyl chloroformate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl chloroformate involves nucleophilic substitution reactions. The chlorine atom in the chloroformate group is displaced by nucleophiles such as amines, alcohols, or thiols. This reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of the corresponding carbamate, carbonate, or thiocarbonate .

Comparison with Similar Compounds

Mechanistic Insights:

  • Solvent Dependence: In solvents with high nucleophilicity (e.g., aqueous ethanol), chloroformates typically undergo addition-elimination mechanisms. For example, butyl chloroformate (5) and 4-chlorobutyl chloroformate (6) exhibit rate trends of $ k4 > k6 > k_5 $ in aqueous ethanol due to steric and electronic effects .
  • Ionization in Low-Nucleophilicity Solvents: In 97% trifluoroethanol (TFE), 88% of 4-chlorobutyl chloroformate (6) undergoes ionization, compared to 98% for butyl chloroformate (5). This suggests that electron-withdrawing substituents stabilize the transition state in ionizing solvents .

Kinetic and Thermodynamic Data

From studies on alkyl and aryl chloroformates:

  • Rate Constants in Aqueous TFE :
Compound $ k_{\text{solv}} $ (70% TFE, 25°C) Mechanism Dominance
Butyl Chloroformate (5) $ 1.2 \times 10^{-3} \, \text{s}^{-1} $ Ionization (88%)
4-Chlorobutyl Chloroformate (6) $ 0.8 \times 10^{-3} \, \text{s}^{-1} $ Ionization (33%)
Ethyl Chloroformate (1) $ 2.5 \times 10^{-3} \, \text{s}^{-1} $ Addition-elimination

The reduced ionization percentage for 4-chlorobutyl chloroformate (6) compared to 5 highlights how chloro-substituents disfavor ionization pathways in highly ionizing solvents .

Biological Activity

4-Chloro-3-fluorophenyl chloroformate is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is an aromatic chloroformate derivative. Its structure can be represented as follows:

C7H4Cl2FO2\text{C}_7\text{H}_4\text{Cl}_2\text{F}\text{O}_2

This compound features a chloroformate group, which is known for its reactivity in nucleophilic substitution reactions. The presence of the chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential biological interactions.

The biological activity of this compound primarily involves its ability to act as an electrophile. This property allows it to interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The mechanism can be summarized as follows:

  • Nucleophilic Attack : The chloroformate group can be attacked by nucleophiles (e.g., amines, thiols) present in proteins, leading to the formation of carbamates.
  • Enzyme Inhibition : By modifying active sites of enzymes, this compound can inhibit their function, which may lead to therapeutic effects against certain diseases.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : This compound has shown promising results in inhibiting the growth of various bacterial strains. Its mechanism involves interference with bacterial enzyme systems critical for survival.
  • Antiproliferative Effects : In cancer research, this compound has been studied for its ability to inhibit cell proliferation. It appears to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of this compound against various Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µg/mL .
  • Anticancer Research :
    • In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis as confirmed by flow cytometry analysis.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (µg/mL)Effect
AntimicrobialE. coli10 - 50Significant growth inhibition
AntimicrobialStaphylococcus aureus10 - 50Significant growth inhibition
AntiproliferativeMCF-7 (breast cancer)5 - 30Dose-dependent apoptosis
AntiproliferativeA549 (lung cancer)5 - 30Dose-dependent apoptosis

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